molecular formula C7H12N4O2 B2676640 6-(1H-1,2,3,4-tetrazol-1-yl)hexanoic acid CAS No. 117027-64-2

6-(1H-1,2,3,4-tetrazol-1-yl)hexanoic acid

Cat. No.: B2676640
CAS No.: 117027-64-2
M. Wt: 184.199
InChI Key: VOTHMCFDFNGEQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1H-1,2,3,4-tetrazol-1-yl)hexanoic acid is an organic compound that features a tetrazole ring attached to a hexanoic acid chain The tetrazole ring is a five-membered ring consisting of four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(1H-1,2,3,4-tetrazol-1-yl)hexanoic acid typically involves the reaction of a hexanoic acid derivative with sodium azide and a suitable catalyst. One common method is the [3+2] cycloaddition reaction, where an organic nitrile reacts with sodium azide in the presence of a catalyst such as iodine or silica-supported sodium bisulfate . This reaction forms the tetrazole ring, which is then attached to the hexanoic acid chain.

Industrial Production Methods: Industrial production of 6-(1H-1,2,3,4-tetrazol-1-yl)

Properties

IUPAC Name

6-(tetrazol-1-yl)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2/c12-7(13)4-2-1-3-5-11-6-8-9-10-11/h6H,1-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTHMCFDFNGEQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=NN1CCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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